KIN1400

Übersicht

Beschreibung

KIN1400 is a small molecule activator of the RIG-1-like receptor pathway, known for its antiviral activity. It induces the expression of innate immune genes such as RIG-1, MDA5, IFIT1, IFIT2, IFITM1, OAS3, and Mx1 in THP-1 cells stimulated with phorbol 12-myristate 13-acetate . This compound has shown efficacy in reducing viral RNA levels of West Nile virus and dengue virus in HEK293 and Huh7 cells, respectively . It also inhibits the replication of hepatitis C virus in a concentration-dependent manner .

Vorbereitungsmethoden

The synthetic route for KIN1400 involves the reaction of 2-benzothiazolylamine with 4-(difluoromethoxy)benzaldehyde to form an intermediate, which is then reacted with 8-quinolinol to yield the final product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction

Analyse Chemischer Reaktionen

KIN1400 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können an this compound durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Zu den in diesen Reaktionen häufig verwendeten Reagenzien gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

KIN1400 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es den RIG-1-ähnlichen Rezeptorweg aktiviert, was zur Induktion von IRF3-abhängigen angeborenen immunen antiviralen Genen führt . Zu den molekularen Zielstrukturen von this compound gehören RIG-1, MDA5, IFIT1, IFIT2, IFITM1, OAS3 und Mx1 . Die Aktivierung dieser Gene führt zur Produktion von Interferon-Beta und anderen antiviralen Proteinen, die die Virusreplikation hemmen . Der an diesem Mechanismus beteiligte Weg ist die MAVS-IRF3-Achse .

Wirkmechanismus

KIN1400 exerts its effects by activating the RIG-1-like receptor pathway, which leads to the induction of IRF3-dependent innate immune antiviral genes . The molecular targets of this compound include RIG-1, MDA5, IFIT1, IFIT2, IFITM1, OAS3, and Mx1 . The activation of these genes results in the production of interferon-beta and other antiviral proteins that inhibit viral replication . The pathway involved in this mechanism is the MAVS-IRF3 axis .

Vergleich Mit ähnlichen Verbindungen

KIN1400 ist einzigartig in seiner Fähigkeit, den RIG-1-ähnlichen Rezeptorweg zu aktivieren und ein breites Spektrum an antiviralen Genen zu induzieren . Zu den ähnlichen Verbindungen gehören:

KIN1408: Ein weiterer Aktivator des RIG-1-ähnlichen Rezeptorwegs mit ähnlichen antiviralen Eigenschaften.

STING-Agonist, 2′3′-cGAMP: Aktiviert den STING-Weg, was zur Induktion von antiviralen Genen führt, jedoch über einen anderen Rezeptorweg.

This compound zeichnet sich durch seine spezifische Aktivierung des RIG-1-ähnlichen Rezeptorwegs und seine breitgefächerte antivirale Aktivität aus .

Biologische Aktivität

KIN1400 is a small molecule compound recognized for its role as an activator of the innate immune response , particularly through the RIG-I-like receptor (RLR) pathway. This compound has garnered attention due to its broad-spectrum antiviral properties, making it a candidate for therapeutic applications against various viral infections.

This compound primarily functions by activating interferon regulatory factor 3 (IRF3) , which is crucial for initiating the antiviral immune response. Upon activation, IRF3 translocates to the nucleus and induces the expression of several antiviral genes, including:

- RIG-I

- MDA5

- IFIT1

- Mx1

- Interferon-beta (IFN-β)

This activation leads to a cascade of immune responses that enhance the host's ability to combat viral infections .

Antiviral Efficacy

Research has demonstrated that this compound exhibits potent antiviral activity against a variety of RNA viruses. In cell culture studies, this compound has been shown to significantly reduce viral RNA loads and suppress the production of infectious virus particles. Notably, it has demonstrated efficacy against:

- Hepatitis C Virus (HCV)

- Influenza A Virus (IAV)

- Dengue Virus (DV)

- West Nile Virus (WNV)

In these studies, this compound was administered either prophylactically or therapeutically, resulting in decreased viral replication and enhanced survival rates in infected cell cultures .

Study 1: High-Throughput Screening

A high-throughput screening approach identified this compound as a leading compound that activates IRF3. In this study, cells treated with this compound showed a marked increase in the expression of innate immune genes compared to untreated controls. The results indicated that this compound could effectively induce an antiviral state in cells exposed to various viral pathogens .

Study 2: Comparative Analysis with Derivatives

Recent research compared the biological activity of this compound with its derivatives, such as KIN1408 and KIN1409. The findings revealed that while all compounds activated IRF3 and exhibited antiviral properties, this compound demonstrated superior efficacy in reducing viral loads in infected cells. This highlights its potential as a lead compound for further development .

Data Summary

The following table summarizes key findings from studies on this compound:

| Compound | Viral Target | Mode of Action | Efficacy |

|---|---|---|---|

| This compound | HCV | IRF3 Activation | High |

| This compound | IAV | Innate Immune Activation | Moderate |

| This compound | DV | RLR Pathway Activation | High |

| KIN1408 | WNV | IRF3 Activation | Moderate |

Eigenschaften

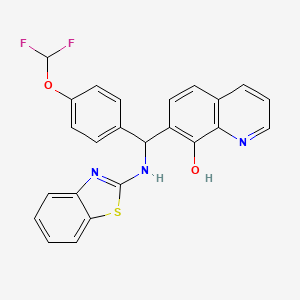

IUPAC Name |

7-[(1,3-benzothiazol-2-ylamino)-[4-(difluoromethoxy)phenyl]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3O2S/c25-23(26)31-16-10-7-15(8-11-16)20(29-24-28-18-5-1-2-6-19(18)32-24)17-12-9-14-4-3-13-27-21(14)22(17)30/h1-13,20,23,30H,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSHHDISKUSKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.